2,2'-Azobis(2,4-dimethylvaleronitrile)
Overview
Description
Synthesis Analysis
The synthesis of azo compounds, including AMVN, involves techniques that ensure the stable integration of the azo group (-N=N-) into the target molecular structure. These methods are pivotal for producing compounds with the desired reactivity and stability characteristics. AMVN's synthesis is tailored to yield a compound with specific thermal decomposition behaviors essential for its role as a radical initiator in chemical processes.
Molecular Structure Analysis
The molecular structure of AMVN, characterized by its azo bond (-N=N-) linkage, plays a crucial role in its reactivity and stability. Studies on related azo compounds have shown that the arrangement of the azo group and its neighboring functional groups significantly affects the compound's thermal stability and reactivity. The structural analysis of AMVN is critical for understanding its decomposition mechanism and the conditions under which it can serve as an effective initiator for radical-mediated reactions.
Chemical Reactions and Properties
AMVN is primarily used in radical polymerization reactions due to its ability to undergo thermal decomposition and generate free radicals. This property is leveraged in synthesizing polymers where controlled radical generation is crucial. The thermal hazard and decomposition behaviors of AMVN have been extensively studied, highlighting its higher reactivity compared to other azo compounds. These studies provide essential data for safe handling and utilization in industrial applications.
Physical Properties Analysis
The physical properties of AMVN, such as its solubility, melting point, and thermal stability, are crucial for its application in chemical processes. Its lipophilic nature makes it particularly useful in initiating lipid peroxidation in both hydrophobic and hydrophilic environments, making it a versatile tool in studying oxidative stress and antioxidant efficacy in biological systems.
Chemical Properties Analysis
The chemical properties of AMVN, including its reactivity under various conditions and its interaction with different substrates, are central to its applications in chemical synthesis and research. Its ability to initiate radical reactions in a controlled manner makes it a valuable tool for synthesizing complex molecules and studying reaction mechanisms involving free radicals.
- Noguchi et al., 1998 discussed its application to lipid peroxidation.
- Shanghao Liu et al., 2019 studied its thermal hazard and decomposition behaviors.
- F.-J. Li et al., 2003 investigated its role as a lipophilic free radical initiator in enhancing apoptosis induced by hyperthermia.
- S. Noro et al., 2005 provided insights into synthesis and crystallographic characterization relevant to molecular structure analysis.
Scientific Research Applications
Soap-free Emulsion Polymerization : It acts as an initiator in soap-free emulsion polymerization of 4-vinylpyridine and styrene. This process aids in understanding the mechanism of interfacial particle formation (Ni et al., 2001).
Photo-living Radical Polymerization : The compound serves as an initiator for nitroxide-mediated photo-living radical polymerization of methyl methacrylate, indicating its role in advanced polymerization techniques (Yoshida, 2010).
Study of Free Radicals : It's used in studying the damage induced by free radicals on biological molecules and membranes and their inhibition in model systems (Niki, 1990).
Drug Delivery Systems : The initiator affects the fluidity and permeability of model membranes, potentially improving drug delivery systems (Nakagawa et al., 2009).
Low-Temperature Initiator : It produces spherical poly(N-vinylcarbazole) particles at low temperatures, demonstrating its effectiveness as a low-temperature initiator (Oh et al., 2008).
Bromoallylation of Acetylenes : The compound catalyzes the free-radical-mediated bromoallylation of acetylenes, yielding specific organic compounds (Kippo et al., 2010).
Thermal Hazard Analysis : It is studied for its exothermic reaction characteristics in polymerization, which, while beneficial, may pose process hazards (Tsai et al., 2021; Cao & Liu, 2019).
Inhibition of Lipid Peroxidation : Sesaminols are studied as potent inhibitors of lipid peroxidation induced by this compound due to their ability to scavenge free radicals (Kang et al., 1998).
Mitochondrial Transcription Sensitivity : The mitochondrial transcription system is sensitive to inhibition by peroxyl radicals generated by this compound (Kristal et al., 1994).
Thermal Decomposition Safety : Its thermal decomposition characteristics require strict control for desired reactions (Liu et al., 2019).
Safety And Hazards
2,2’-Azobis(2,4-dimethylvaleronitrile) is a hazardous substance . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be kept only in original packaging . Avoid breathing dust/fume/gas/mist/vapours/spray . Wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGWHHGCAGTUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 | |
Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2543 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044675, DTXSID90859867 | |
Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Dry Powder; Pellets or Large Crystals | |
Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2543 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2'-Azobis(2,4-dimethylvaleronitrile) | |
CAS RN |
4419-11-8, 1547296-70-7 | |
Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2543 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2′-Azobis[2,4-dimethylvaleronitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4419-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Azobis(2,4-dimethylvaleronitrile) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-azobis[2,4-dimethylvaleronitrile] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | a,a'-Azobisdimethylvalerylnitrile~ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02830LWZ4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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